2-benzoyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Benzoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring fused with a benzoyl group and a carboxylic acid group. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromaticity and diverse reactivity. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoyl-1,3-thiazole-4-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride under acidic conditions, followed by cyclization. Another method includes the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Benzoyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-benzoyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately causing cell death . The compound’s aromaticity and electron-donating properties contribute to its reactivity and biological effects.
Comparison with Similar Compounds
- 2-Benzoyl-1,3-thiazole-5-carboxylic acid
- 2-Benzoyl-1,3-thiazole-4-carboxamide
- 2-Benzoyl-1,3-thiazole-4-carboxylate
Uniqueness: 2-Benzoyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit higher potency in certain biological assays and different reactivity profiles in chemical reactions .
Properties
CAS No. |
1509486-15-0 |
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Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-benzoyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7NO3S/c13-9(7-4-2-1-3-5-7)10-12-8(6-16-10)11(14)15/h1-6H,(H,14,15) |
InChI Key |
VSEMROMIKAJVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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